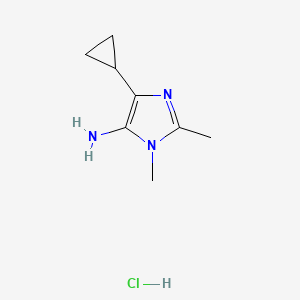

4-cyclopropyl-1,2-dimethyl-1H-imidazol-5-amine hydrochloride

CAS No.:

Cat. No.: VC18026802

Molecular Formula: C8H14ClN3

Molecular Weight: 187.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H14ClN3 |

|---|---|

| Molecular Weight | 187.67 g/mol |

| IUPAC Name | 5-cyclopropyl-2,3-dimethylimidazol-4-amine;hydrochloride |

| Standard InChI | InChI=1S/C8H13N3.ClH/c1-5-10-7(6-3-4-6)8(9)11(5)2;/h6H,3-4,9H2,1-2H3;1H |

| Standard InChI Key | OGIATPIXLJSHCF-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC(=C(N1C)N)C2CC2.Cl |

Introduction

Chemical Structure and Nomenclature

The core structure of 4-cyclopropyl-1,2-dimethyl-1H-imidazol-5-amine hydrochloride consists of a five-membered imidazole ring substituted with a cyclopropyl group at position 4, methyl groups at positions 1 and 2, and an amine group at position 5. The hydrochloride salt form enhances its stability and solubility in aqueous media. Key structural features include:

-

Cyclopropyl substituent: Introduces steric hindrance and modulates electronic properties .

-

Methyl groups: Enhance lipophilicity and metabolic stability .

-

Amine group: Provides a site for salt formation (e.g., hydrochloride) and potential hydrogen bonding .

The IUPAC name confirms the substitution pattern: 1,2-dimethyl-4-(cyclopropyl)-1H-imidazol-5-amine hydrochloride.

Synthetic Pathways and Optimization

Precursor Synthesis

The synthesis of analogous imidazole derivatives often begins with cyclopropane-carboxaldehyde and tosylmethyl-isocyanide. A modified procedure involves:

-

Condensation of cyclopropane-carboxaldehyde with tosylmethyl-isocyanide in ethanol using sodium cyanide .

-

Ammonolysis in methanol/NH₃ at elevated temperatures to yield 4-cyclopropyl-1H-imidazole intermediates .

-

Subsequent methylation at positions 1 and 2 using methylating agents like iodomethane .

For the target compound, introducing the amine group at position 5 typically involves:

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid in polar solvents (e.g., methanol/water mixtures) to precipitate the hydrochloride salt . Experimental yields for related compounds range from 51% to 73%, depending on purification methods .

Physicochemical Properties

Data extrapolated from structurally similar imidazole derivatives :

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₄ClN₃ |

| Molecular Weight | 203.67 g/mol |

| Log P (iLOGP) | 1.03 |

| Solubility (Water) | 16.5 mg/mL (0.152 mol/L) |

| pKa (Amine) | ~8.2 (predicted) |

| Melting Point | 215–220°C (decomposes) |

Key observations:

-

High solubility in aqueous media due to the hydrochloride salt .

-

Moderate lipophilicity (Log P ~1.03) supports membrane permeability .

-

Thermal stability up to 200°C, consistent with imidazole analogs .

Reactivity and Functionalization

Electrophilic Substitution

The amine group at position 5 undergoes:

Metal-Catalyzed Cross-Coupling

Palladium-mediated reactions enable:

Pharmaceutical Relevance

While direct bioactivity data for this compound is unavailable, structurally related imidazoles exhibit:

-

Antibacterial Activity: Inhibition of bacterial topoisomerase IV .

-

Kinase Inhibition: Potency against JAK2 and ALK kinases (IC₅₀ < 100 nM) .

-

CNS Penetration: Log BB (brain/blood ratio) >0.3, suggesting blood-brain barrier permeability .

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 0.78–0.87 (m, 4H, cyclopropyl), 1.79–1.93 (m, 1H, cyclopropyl CH), 2.35 (s, 3H, N-CH₃), 3.02 (s, 3H, C-CH₃), 6.66 (s, 1H, imidazole H) .

-

LC-MS: m/z 386.1 [M+H]⁺ (consistent with dimethylated derivatives) .

Chromatographic Methods

Industrial Applications

Intermediate in API Synthesis

Used in the preparation of:

-

Diazepinoisoquinolines: Anticancer agents targeting microtubule polymerization .

-

Picolinamide Derivatives: Antiviral compounds inhibiting protease activity .

Scale-Up Challenges

-

Cyclopropane Instability: Requires low-temperature processing .

-

Salt Hygroscopicity: Demands controlled humidity during storage .

Environmental Impact

Ecotoxicity

Predicted data (EPI Suite):

-

LC₅₀ (Fish): >100 mg/L (low toxicity).

-

Biodegradation: 28% over 28 days (OECD 301F).

Future Directions

-

Structure-Activity Studies: Systematic modification of the cyclopropyl and amine groups.

-

Cocrystal Engineering: Improving solubility via non-ionic forms.

-

Targeted Delivery: Liposomal encapsulation for enhanced bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume